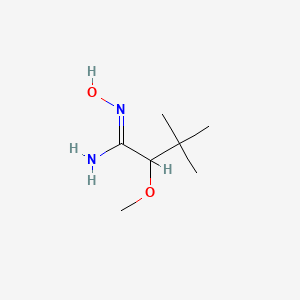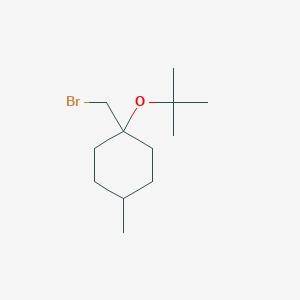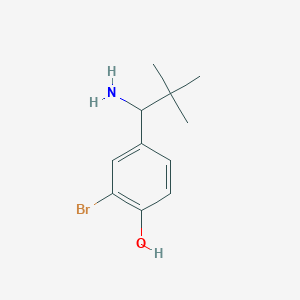amine](/img/structure/B15273221.png)
[(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromothiophen-2-yl)methylamine is a chemical compound with the molecular formula C10H10BrN3S and a molecular weight of 284.18 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which combines a bromothiophene moiety with a pyrimidinylmethylamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
The use of organoboron reagents and palladium catalysts makes this method efficient and relatively environmentally benign .
化学反応の分析
Types of Reactions
(4-Bromothiophen-2-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions, while the pyrimidinylmethylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
(4-Bromothiophen-2-yl)methylamine can be compared with other similar compounds, such as:
(4-Bromothiophen-2-yl)methylamine: This compound has a similar structure but lacks the pyrimidinylmethyl group, which may affect its biological activity and chemical reactivity.
(5-Bromothiophen-2-yl)methylamine: Similar to the previous compound but with the bromine atom in a different position, which can influence its reactivity and interactions.
The uniqueness of (4-Bromothiophen-2-yl)methylamine lies in its combination of the bromothiophene and pyrimidinylmethylamine groups, which confer specific chemical and biological properties that are not present in the simpler analogs.
特性
分子式 |
C10H10BrN3S |
|---|---|
分子量 |
284.18 g/mol |
IUPAC名 |
1-(4-bromothiophen-2-yl)-N-(pyrimidin-5-ylmethyl)methanamine |
InChI |
InChI=1S/C10H10BrN3S/c11-9-1-10(15-6-9)5-12-2-8-3-13-7-14-4-8/h1,3-4,6-7,12H,2,5H2 |
InChIキー |
LQOPYDFSDFLEDV-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1Br)CNCC2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
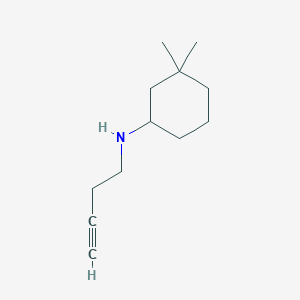
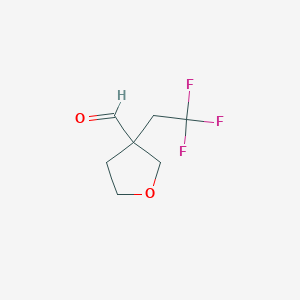
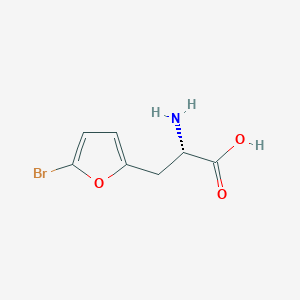
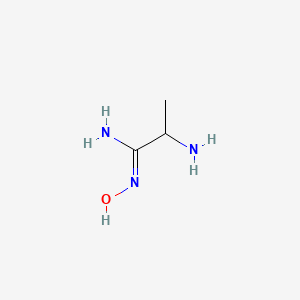
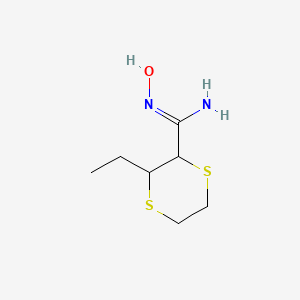
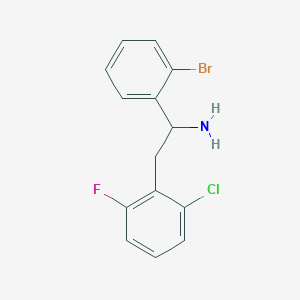
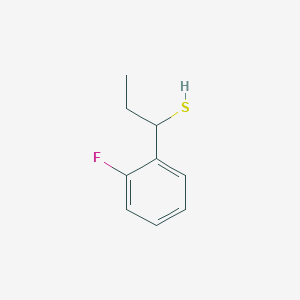
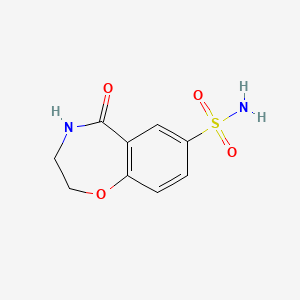
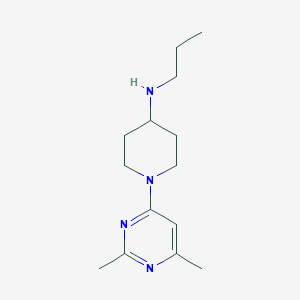
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
